molecular formula C8H6O B3415516 Phenol, 4-ethynyl- CAS No. 2200-91-1

Phenol, 4-ethynyl-

Cat. No.: B3415516
CAS No.: 2200-91-1
M. Wt: 118.13 g/mol
InChI Key: HLXJEKPLQLVJGK-UHFFFAOYSA-N
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Description

Phenol, 4-ethynyl- is an organic compound with the molecular formula C8H6O It is a derivative of phenol where the hydrogen atom at the para position is replaced by an ethynyl group

Synthetic Routes and Reaction Conditions:

    Ipso-Hydroxylation of Arylboronic Acids: One of the efficient methods for synthesizing substituted phenols, including Phenol, 4-ethynyl-, involves the ipso-hydroxylation of arylboronic acids.

    Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of aryl halides under specific conditions.

Industrial Production Methods: Industrial production methods for Phenol, 4-ethynyl- are not extensively documented. the scalable synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids suggests potential for industrial applications .

Types of Reactions:

    Electrophilic Aromatic Substitution: Phenol, 4-ethynyl- undergoes electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.

    Oxidation and Reduction: Phenol, 4-ethynyl- can be oxidized to quinones and reduced to hydroquinones.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Phenolic compounds, including “Phenol, 4-ethynyl-”, are known to interact with a wide range of targets in biological systems . They are active against various micro-organisms, including some fungi and viruses . They have been used to disinfect skin and to relieve itching . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Mode of Action

Phenol is a potent proteolytic agent . Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . This interaction with its targets leads to changes in the cellular structure and function .

Biochemical Pathways

Phenolic compounds are the derivatives of secondary metabolism of plants . They are mainly biosynthesized by the shikimic acid pathway in advanced plants . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, are all part of this pathway .

Pharmacokinetics

It is known that phenolic compounds can incorporate into erythrocytes and liposomal membranes . This suggests that they may have good bioavailability and can be distributed throughout the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Phenol, 4-ethynyl-”.

Result of Action

Phenolic compounds have been shown to inhibit the initiation and progression of cancers by modulating genes regulating key processes such as oncogenic transformation of normal cells, growth and development of tumors, and angiogenesis . They down-regulate oncogenic survival kinases such as PI3K and Akt, cell proliferation regulators that include Erk1/2, D-type Cyclins, and Cyclin Dependent Kinases (CDKs), transcription factors such as NF-kβ, NRF2 and STATs, histone deacetylases HDAC1 and HDAC2, and angiogenic factors VEGF, FGFR1 and MIC-1 . Furthermore, while inhibiting oncogenic proteins, the phenolic compounds elevate the expression of tumor suppressor proteins p53, PTEN, p21, and p27 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenolic compounds. For example, phenol concentrations were generally higher in the aquatic environments of northern rivers, such as the Hun River, Taizi River, and Liao River, compared to those in southern China . The ecological risk of phenol to aquatic organisms ranked from high to low during rainy, dry, and normal seasons, showing seasonal variation characteristics . Regarding spatial variation along the river, the ecological risk of phenol gradually increased from upper reaches, peaked in the middle reaches, and then decreased in the lower reaches . Considering the different species types, fish face a higher risk of toxic effects of phenol than invertebrates when exposed to phenol over a long period of time, probably due to the bioaccumulative nature of phenol .

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethynylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXJEKPLQLVJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905921
Record name 4-Ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2200-91-1, 24979-70-2
Record name Phenol, 4-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-ethenyl-, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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